molecular formula C13H9FN2 B2400332 3-(4-fluorophenyl)-1H-indazole CAS No. 155590-27-5

3-(4-fluorophenyl)-1H-indazole

Cat. No. B2400332
M. Wt: 212.227
InChI Key: LLPAFTHNIULCDH-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-1H-indazole is a compound that contains an indazole ring, which is a type of nitrogen-containing heterocycle, attached to a fluorophenyl group . The fluorophenyl group consists of a phenyl ring (a six-membered carbon ring) with a fluorine atom attached . The exact properties and applications of this specific compound are not widely documented in the literature.

Scientific Research Applications

Organic Synthesis

  • Field : Organic Chemistry
  • Application : The compound is synthesized via the visible-light-induced radical denitrogenative trifluoromethylation of the corresponding vinyl azide followed by Cs2CO3-mediated defluorinative cyclization of the resultant azine .
  • Methods : The widely available sodium trifluoromethanesulfinate is used as a precursor of CF3 radicals, while graphitic carbon nitride (g-C3N4) is employed as an environmentally friendly, cheap, and efficient heterogeneous photocatalyst .
  • Results : The structure of the synthesized compound was established by 1H, 13C, 19F-NMR, IR spectroscopy, and mass-spectrometry .

Antimicrobial Activity

  • Field : Medicinal Chemistry
  • Application : Pyrazolo[3,4-d]pyrimidine derivatives, which can be synthesized from similar compounds, have been found to possess antitumor and antileukemia activity .
  • Methods : The synthesis involves the reaction of hydrazonyl bromides with active methylene compounds .
  • Results : Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been found to be highly potent and selective human A3, A2A, and A2B adenosine receptor antagonists .

Safety And Hazards

The safety data sheet for a similar compound, 3-(4-Fluorophenyl)propionic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(4-fluorophenyl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)15-16-13/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPAFTHNIULCDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-1H-indazole

Citations

For This Compound
8
Citations
G Reddy, K Ivaturi, T Allaka - Indian J. Heterocycl. Chem, 2019 - researchgate.net
The novel series of indazole analogs 3a-j and 5a-j based on arylboranes were synthesized and evaluated for their anticancer activity against HT-29, MDA-MB-231 cancer cell lines, and …
Number of citations: 5 www.researchgate.net
JMR Saketi, SNM Boddapati, SF Adil, MR Shaik… - Applied Sciences, 2020 - mdpi.com
A series of 3-aryl indazoles and 1-methyl-3-aryl indazole derivatives are prepared with exceptional yields by coupling with several arylboronic acids and methylation by two dissimilar …
Number of citations: 12 www.mdpi.com
JMR Saketi, SNM Boddapati, M Raghuram… - New Ideas …, 2021 - researchgate.net
A series of 3-aryl indazoles and 1-methyl-3-aryl indazole derivatives are prepared with exceptional yields by coupling with several arylboronic acids and methylation by two dissimilar …
Number of citations: 2 www.researchgate.net
C Eichman - 2010 - rave.ohiolink.edu
Electrophilic amination with oximes for the synthesis of nitrogen-containing heterocycles was developed. 2H-Isoindoles are synthesized through an intramolecular CN bond formation …
Number of citations: 2 rave.ohiolink.edu
G Chen, M Hu, Y Peng - The Journal of Organic Chemistry, 2018 - ACS Publications
3-Alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates were synthesized efficiently through a 1,3-dipolar cycloaddition reaction between α-substituted α-…
Number of citations: 45 pubs.acs.org
RP Gandhi - 2016 - indigo.uic.edu
Guanylate cyclase (GC) is divided into two categories: membrane bound particulate guanylate cyclase (pGC) and cytoplasmic soluble guanylate cyclase (sGC). sGC (NO-GC, Nitric …
Number of citations: 0 indigo.uic.edu
AE Kola, PH Kumar, VAN Satish… - Journal of Advanced …, 2022 - sciensage.info
A series of 3-aryl indazoles 4a-4j were obtained by Pd catalyzed Suzuki coupling reaction. All the substrates were obtained in good yields under moderate reaction conditions. Next, the …
Number of citations: 4 sciensage.info
TP Evans - 2019 - search.proquest.com
Rearrangement reactions are useful tools in organic synthesis. The Smiles Rearrangement is a type of intramolecular nucleophilic aromatic substitution. Work has previously been …
Number of citations: 4 search.proquest.com

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